Arq-736

Content Navigation

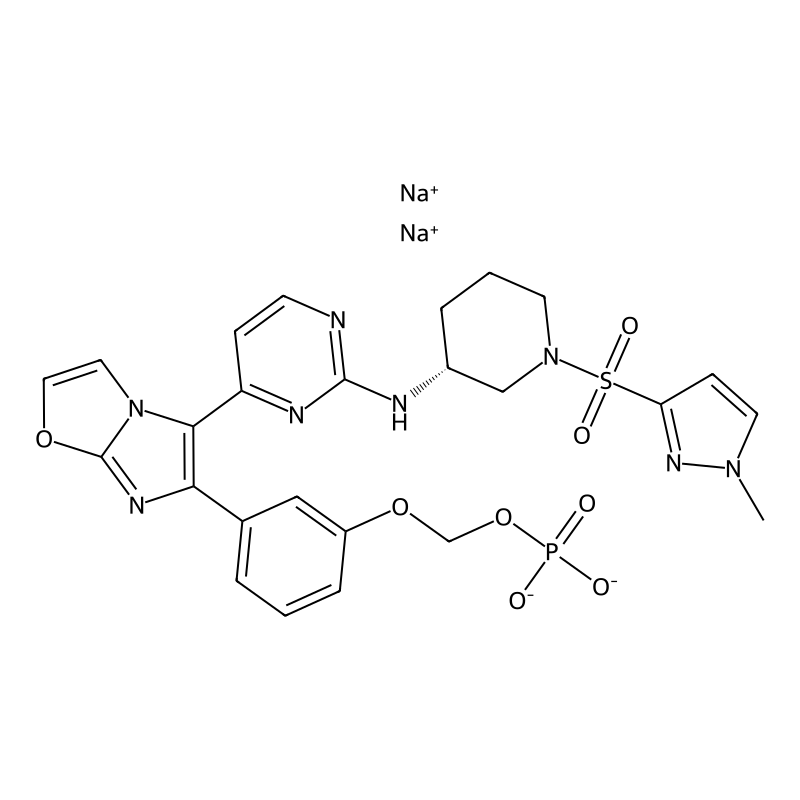

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

ARQ-736 (CAS 1228237-57-7) is an orally bioavailable, highly soluble phosphate prodrug of the potent pan-RAF kinase inhibitor ARQ-680 [1]. In preclinical oncology and targeted therapy development, the primary procurement advantage of ARQ-736 lies in its prodrug architecture, which overcomes the severe aqueous solubility limitations of its parent compound [2]. Upon administration, it is rapidly converted by endogenous phosphatases into ARQ-680, which targets wild-type BRAF, mutant BRAF (V600E), and CRAF with low-nanomolar affinity [3]. This dual advantage of formulation-friendly solubility and broad-spectrum RAF inhibition makes ARQ-736 a critical material for in vivo xenograft modeling and studies involving MAPK pathway dysregulation.

Research Fit

References

- [1] NCI Drug Dictionary: BRAF inhibitor ARQ 736. National Cancer Institute.

- [2] Hall, T., et al. 'Abstract 3231: In vitro cross species metabolism of a novel RAF kinase inhibitor phosphate prodrug, ARQ 736.' Cancer Research 71.8_Supplement (2011): 3231.

- [3] Chen, C-R., et al. 'Abstract 3565: Abrogation of the paradoxical activation of the MAPK pathway following RAF inhibition by ARQ 680, a potent inhibitor of the RAF family of serine/threonine kinases.' Cancer Research 71.8_Supplement (2011): 3565.

Substituting ARQ-736 with its active parent compound, ARQ-680, routinely fails in in vivo applications due to the parent's extremely poor aqueous solubility, which necessitates complex, non-standard formulation vehicles that can confound pharmacokinetic readouts[1]. Furthermore, substituting ARQ-736 with class-standard selective BRAF inhibitors, such as vemurafenib (PLX4032), is fundamentally flawed in KRAS- or NRAS-mutant models [2]. First-generation selective inhibitors induce paradoxical activation of the MAPK pathway in wild-type BRAF cells, leading to hyperphosphorylation of ERK and accelerated tumor growth [2]. ARQ-736, via its active moiety, acts as a pan-RAF inhibitor that specifically abrogates this paradoxical activation, making it non-interchangeable for studies involving complex RAS/RAF genotypes [2].

Substitution Risk

- Prodrug activation ARQ-736 requires phosphatase conversion; non-prodrug BRAF inhibitors may exhibit different exposure profiles.

- Wild‑type BRAF response First-generation inhibitors can paradoxically activate MAPK in wild-type cells; ARQ-736 shows differential cytotoxicity that may not transfer across models.

- Off‑target kinase profile Multikinase inhibitors (e.g., sorafenib) engage VEGFR2/PDGFR; ARQ-736 kinome data suggest a different selectivity landscape.

References

- [1] Hall, T., et al. 'Abstract 3231: In vitro cross species metabolism of a novel RAF kinase inhibitor phosphate prodrug, ARQ 736.' Cancer Research 71.8_Supplement (2011): 3231.

- [2] Chen, C-R., et al. 'Abstract 3565: Abrogation of the paradoxical activation of the MAPK pathway following RAF inhibition by ARQ 680, a potent inhibitor of the RAF family of serine/threonine kinases.' Cancer Research 71.8_Supplement (2011): 3565.

Abrogation of Paradoxical ERK Activation in KRAS-Mutant Models

In KRAS-mutant colon cancer cell lines (HCT-116, SW480, DLD-1), selective BRAF inhibitors like PLX4032 (vemurafenib) induce a 1.8- to 5-fold increase in ERK phosphorylation, failing to inhibit the pathway even at concentrations up to 100 μM [1]. In contrast, ARQ-680 (the active moiety of ARQ-736) achieves nearly complete inhibition of ERK phosphorylation at concentrations of 3 μM and above[1].

| Evidence Dimension | ERK Phosphorylation Inhibition (KRAS-mutant cells) |

| Target Compound Data | ARQ-680 (from ARQ-736): Complete inhibition at ≥ 3 μM |

| Comparator Or Baseline | PLX4032 (Vemurafenib): No inhibition; 1.8 to 5-fold increase in p-ERK up to 100 μM |

| Quantified Difference | >33-fold lower concentration required for complete inhibition vs paradoxical activation threshold |

| Conditions | In vitro quantitative western blotting in HCT-116, SW480, and DLD-1 cell lines |

Buyers modeling KRAS- or NRAS-mutant cancers must select ARQ-736 to avoid the confounding artifact of paradoxical MAPK activation caused by standard BRAF inhibitors.

Pan-RAF Kinase Binding Affinity

Unlike first-generation inhibitors that are highly selective for mutant BRAF, the active moiety of ARQ-736 demonstrates potent, low-nanomolar inhibition across the RAF kinase family. It exhibits IC50 values of 2.6 nM for wild-type BRAF, 2.7 nM for mutant BRAF(V600E), and 7.3 nM for CRAF [1]. This pan-RAF profile is the mechanistic basis for its ability to overcome resistance in complex melanoma models [1].

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | ARQ-680 (active moiety): BRAF (2.6 nM), BRAF V600E (2.7 nM), CRAF (7.3 nM) |

| Comparator Or Baseline | Selective BRAF inhibitors (class baseline): Typically >100 nM for CRAF |

| Quantified Difference | Single-digit nanomolar potency across all three major RAF isoforms |

| Conditions | In vitro biochemical kinase assays |

Ensures the compound is viable for procurement in studies targeting CRAF-dependent resistance mechanisms or wild-type BRAF malignancies.

Cross-Species Metabolic Stability for In Vivo Dosing

ARQ-736 and its active metabolite ARQ-680 exhibit high metabolic stability across species, which is critical for reproducible in vivo dosing. In cross-species NADPH-dependent metabolism studies, both compounds demonstrated half-lives (t1/2) exceeding 30 minutes in rat, dog, and human liver microsomes [1]. Phase I metabolism is predominantly driven by CYP3A4[1].

| Evidence Dimension | Microsomal Half-life (t1/2) |

| Target Compound Data | ARQ-736 / ARQ-680: > 30 minutes |

| Comparator Or Baseline | Rapidly cleared experimental kinase inhibitors: Typically < 15 minutes |

| Quantified Difference | Sustained metabolic stability across three mammalian species |

| Conditions | Human, rat, and dog liver microsomes with NADPH |

High microsomal stability guarantees that the compound will achieve sufficient systemic exposure in animal models without requiring continuous infusion.

Oral Dosing in Murine Xenograft Models

Due to its design as a highly soluble phosphate prodrug, ARQ-736 is the optimal choice for in vivo pharmacokinetic and efficacy studies requiring oral administration. It bypasses the severe formulation bottlenecks associated with the parent compound (ARQ-680), ensuring reliable systemic delivery and conversion to the active moiety by endogenous phosphatases [1].

Investigating MAPK Pathway Dynamics in KRAS/NRAS-Mutant Cancers

ARQ-736 is highly recommended for research involving KRAS-mutant colon cancer or NRAS-mutant melanoma cell lines. Because its active moiety completely inhibits ERK phosphorylation at ≥3 μM without inducing the paradoxical activation seen with vemurafenib, it provides a clean pharmacological tool for studying true pathway suppression in these complex genotypes [2].

Overcoming BRAF-Inhibitor Acquired Resistance

In models where tumors have developed resistance to selective BRAF V600E inhibitors (e.g., via CRAF upregulation or RAF dimerization), ARQ-736 serves as a critical pan-RAF benchmark. Its single-digit nanomolar potency against CRAF (IC50 = 7.3 nM) and wild-type BRAF (IC50 = 2.6 nM) makes it essential for evaluating next-generation combination therapies aimed at bypassing resistance networks [2].

Application Fit

References

- [1] Hall, T., et al. 'Abstract 3231: In vitro cross species metabolism of a novel RAF kinase inhibitor phosphate prodrug, ARQ 736.' Cancer Research 71.8_Supplement (2011): 3231.

- [2] Chen, C-R., et al. 'Abstract 3565: Abrogation of the paradoxical activation of the MAPK pathway following RAF inhibition by ARQ 680, a potent inhibitor of the RAF family of serine/threonine kinases.' Cancer Research 71.8_Supplement (2011): 3565.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Explore Compound Types